Molybdatesilicate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molybdatesilicate is a chemical compound with the molecular formula H4SiO4·12MoO3. It is known for its distinctive yellow color and is commonly used in various analytical and industrial applications. This compound is formed by the reaction of molybdate ions with silica under acidic conditions, resulting in the formation of silicomolybdic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Molybdatesilicate can be synthesized by reacting molybdate ions with silica in an acidic medium. The reaction involves the following steps:

- Dissolve ammonium molybdate in water.

- Add silica to the solution.

- Adjust the pH to an acidic range using sulfuric acid.

- The reaction mixture is then heated to facilitate the formation of silicomolybdic acid .

Industrial Production Methods

In industrial settings, silicomolybdate is produced using similar methods but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions to ensure the consistent production of silicomolybdic acid .

Análisis De Reacciones Químicas

Chemical Reactions of Molybdatesilicate

This compound undergoes several types of chemical reactions:

-

Oxidation this compound can be oxidized to form compounds with a higher oxidation state. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction It can be reduced to form compounds with a lower oxidation state. Reducing agents such as sodium borohydride and hydrazine are commonly used.

-

Substitution this compound can undergo substitution reactions where ligands are replaced by other ligands, such as phosphates and sulfates.

Silicomolybdic Acid Reactions

Silicomolybdic acid, a type of this compound, is used for analytical purposes and forms colored complexes. Silica in solution, as silicic acid or silicate, reacts with ammonium molybdate in an acidic medium to form the yellow silicomolybdate complex . This complex is then reduced by sodium sulfite to form the molybdate blue color .

The silicomolybdate complex can form as alpha and beta polymorphs, which have absorbance maxima at different wavelengths. To favor the development of the beta form, the pH of the reaction mixture is reduced below 2.5 . Tartaric acid is added to suppress phosphate interference, as phosphate produces a similar molybdate complex under certain pH conditions .

Molybdatesilicates in Corrosion Protection

Molybdate can be incorporated into coatings to improve corrosion resistance . For example, adding sodium molybdate (Na2MoO4) to a silicate-based electrolyte during plasma electrolytic oxidation (PEO) of aluminum alloys affects the coating's microstructure and composition .

Research findings regarding the use of molybdatesilicates in corrosion protection :

-

The incorporation of molybdenum into the coating lowers the voltage-time response due to increased electrolyte conductivity, decreasing the breakdown voltage and intensity of micro-discharging.

-

Increased sodium molybdate content increases the average coating thickness.

-

Molybdenum tends to accumulate in the vicinity and inside the micro-porosity, sealing finer discharging channels due to the formation of molybdenum oxides.

-

Molybdenum is transported to the inner parts of the coating, improving its barrier properties.

-

Molybdate can inhibit the penetration of chloride ions, protecting the coatings and substrate.

Molybdatesilicates and Silanol Groups

When molybdenum species are deposited on silica, interactions occur between silanol groups and molybdate ions, especially at low molybdenum content . This results in the formation of monomeric tetrahedral MoO42− species . At intermediate loadings, polymeric octahedral molybdate species are formed, while at high molybdenum content, crystallites of MoO3 are observed .

Aplicaciones Científicas De Investigación

Chemical Applications

Molybdatesilicate is widely utilized as a reagent in analytical chemistry. Its primary applications include:

- Spectrophotometry : this compound is used to detect and quantify silica in samples. The compound forms colored complexes that can be measured spectrophotometrically, allowing for precise quantification of silica concentrations in various matrices.

- Catalysis : The compound exhibits catalytic properties, making it relevant in materials science. This compound can facilitate various chemical reactions, particularly those involving oxidation-reduction processes.

Biological Applications

In biological research, this compound plays a crucial role in studying the interactions between silica and biopolymers. This research is pivotal for understanding biomineralization processes, where organisms use minerals to form structures such as shells and bones. The interactions facilitated by this compound can provide insights into the mechanisms of biomineralization and the role of silica in biological systems.

Medical Applications

Ongoing research is exploring the potential use of this compound in medical diagnostics and treatments. Its unique properties may enable the development of new diagnostic tools or therapeutic agents that leverage its ability to form stable complexes with biological molecules. However, further studies are required to fully understand its efficacy and safety in medical applications.

Industrial Applications

This compound finds utility in various industrial processes:

- Catalysts : It is employed in the production of catalysts that enhance chemical reactions in industrial settings.

- Corrosion Inhibitors : this compound can serve as a corrosion inhibitor, protecting metals from oxidative damage.

- Pigments : The compound is also studied for its potential application as a pigment due to its distinctive color properties.

Case Study 1: Analytical Chemistry

In a study conducted to assess the efficacy of this compound as an analytical reagent for silica detection, researchers demonstrated that the compound could reliably quantify silica concentrations across various sample types. The results indicated that this compound provided higher sensitivity compared to traditional methods, making it a valuable tool for environmental monitoring.

Case Study 2: Biomineralization Research

A research team investigated the role of this compound in biomineralization processes by examining its interactions with biopolymers derived from marine organisms. The findings revealed that this compound facilitated the formation of silica-rich structures, highlighting its potential significance in understanding natural mineralization processes.

Mecanismo De Acción

The mechanism of action of silicomolybdate involves its ability to form complexes with various substrates. The molybdate ions in silicomolybdate can interact with silica and other compounds, leading to the formation of stable complexes. These interactions are facilitated by the acidic conditions under which silicomolybdate is typically used .

Comparación Con Compuestos Similares

Similar Compounds

Tungstosilicic Acid: Similar to silicomolybdate, tungstosilicic acid is a heteropoly acid that contains tungsten instead of molybdenum.

Phosphomolybdic Acid: This compound contains phosphorus instead of silicon and is used in similar analytical applications.

Uniqueness

Molybdatesilicate is unique due to its specific interaction with silica, making it particularly useful in applications involving the detection and quantification of silica. Its distinctive yellow color also makes it easily identifiable in analytical procedures .

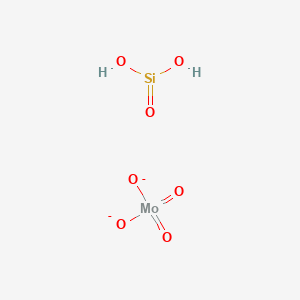

Propiedades

Número CAS |

11121-25-8 |

|---|---|

Fórmula molecular |

H2MoO7Si-2 |

Peso molecular |

238 g/mol |

Nombre IUPAC |

dihydroxy(oxo)silane;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/Mo.H2O3Si.4O/c;1-4(2)3;;;;/h;1-2H;;;;/q;;;;2*-1 |

Clave InChI |

NCHLZQHJBPDQQE-UHFFFAOYSA-N |

SMILES |

O[Si](=O)O.[O-][Mo](=O)(=O)[O-] |

SMILES canónico |

O[Si](=O)O.[O-][Mo](=O)(=O)[O-] |

Sinónimos |

silicomolybdate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.